Product packaging for N-Methylhistamine dihydrochloride(Cat. No.:CAS No. 16503-22-3)

N-Methylhistamine dihydrochloride

Cat. No.: B098204
CAS No.: 16503-22-3
M. Wt: 198.09 g/mol
InChI Key: AYUQICXJAMPXPF-UHFFFAOYSA-N
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Description

Overview of Histamine (B1213489) Receptor Subtypes and Their Ligands

The four histamine receptor subtypes are distinguished by their tissue distribution, signaling mechanisms, and physiological functions. numberanalytics.com

H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation leads to an increase in intracellular calcium. numberanalytics.com These receptors are widely expressed on smooth muscle cells, endothelial cells, and neurons in the central nervous system. wikipedia.orgtocris.com Their activation is famously associated with allergic responses, mediating symptoms like itching, increased vascular permeability, and smooth muscle contraction (e.g., bronchoconstriction). wikipedia.orgyoutube.com Ligands that block these receptors, known as H1 antagonists or antihistamines, are commonly used to treat allergies. wikipedia.orgnumberanalytics.com

H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase and increases cyclic AMP (cAMP) levels. numberanalytics.com They are found predominantly on parietal cells in the stomach lining, where they regulate the secretion of gastric acid. wikipedia.org Consequently, H2 receptor antagonists are utilized in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD). wikipedia.org

H3 Receptor (H3R): These receptors are primarily located in the central nervous system and are coupled to Gi/o proteins, which inhibit cAMP production. thaiscience.infonumberanalytics.com H3 receptors often function as presynaptic autoreceptors on histaminergic neurons, providing a negative feedback mechanism to control the synthesis and release of histamine. wikipedia.org They also act as heteroreceptors, modulating the release of other key neurotransmitters such as dopamine, serotonin, and acetylcholine. wikipedia.org

H4 Receptor (H4R): Like H3R, the H4 receptor is coupled to Gi/o proteins. thaiscience.info It is primarily expressed on cells of the immune system, including mast cells, eosinophils, and T cells. wikipedia.orgyoutube.com Its activation is involved in immune responses and inflammation, including chemotaxis and cytokine production. wikipedia.org

The interaction of ligands—both endogenous (like histamine) and synthetic—with these receptors is the basis for their study and for therapeutic intervention. Agonists are ligands that activate the receptor, while antagonists block its activation.

Position of Nalpha-Methylhistamine Dihydrochloride (B599025) within Histaminergic System Research

Nalpha-Methylhistamine dihydrochloride (Nα-Methylhistamine) is a synthetic derivative of histamine that serves as a valuable tool in pharmacological research. It is classified as a potent histamine receptor agonist. tocris.commedchemexpress.com Its significance lies in its specific activity profile across the different histamine receptor subtypes.

Research has established that Nα-Methylhistamine is a particularly potent agonist at the H3 receptor. tocris.commedchemexpress.com However, it is not entirely selective, also displaying significant agonist activity at H2 receptors and, to a lesser extent, H1 receptors. tocris.comnih.gov Studies using Chinese hamster ovary (CHO) cells expressing human H2 receptors demonstrated that Nα-Methylhistamine dose-dependently stimulated cAMP production, an effect that was inhibited by the H2 antagonist famotidine (B1672045) but not by the H3 antagonist thioperamide. nih.govsigmaaldrich.com In fact, in this system, its effect on cAMP production was more potent than that of histamine itself. nih.govsigmaaldrich.com Further research has shown it can stimulate gastrin release from isolated rabbit G-cells via H2 receptors. nih.gov

The compound also exhibits agonist properties at the H4 receptor, binding with moderate affinity. tocris.comrndsystems.com Its binding affinity (Ki) at the H4 receptor has been measured at 23 nM. tocris.comrndsystems.com

Agonist Potency of Nα-Methylhistamine Relative to Histamine
Receptor SubtypeRelative Potency (%)
H181
H2185
H3270

Data sourced from Tocris Bioscience and R&D Systems. tocris.comrndsystems.com

Due to its high affinity for the H3 receptor, a tritiated (radioactively labeled) version of Nα-Methylhistamine, [3H]Nα-methylhistamine, has been widely used as a radioligand in binding assays to characterize the properties of H3 receptors and to screen for new H3 receptor ligands. nih.govbindingdb.org This application is crucial for discovering and developing new compounds that target this receptor for potential therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Cl2N3 B098204 N-Methylhistamine dihydrochloride CAS No. 16503-22-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-imidazol-5-yl)-N-methylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-5-9-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUQICXJAMPXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN=CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167838
Record name N-Methylhistamine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16503-22-3
Record name N-Methylhistamine dihydrochloride
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Record name N-Methylhistamine dihydrochloride
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Record name Nα-Methylhistamine dihydrochloride
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Record name N.ALPHA.-METHYLHISTAMINE DIHYDROCHLORIDE
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Biological Significance and Physiological Modulation

Neurobiological Functions

The presence and activity of Nα-Methylhistamine in the central nervous system underscore its importance in a range of neurological functions, from maintaining balance to influencing sleep-wake patterns and cognitive functions.

The histaminergic system is a key modulator of the vestibular system, which is responsible for balance and spatial orientation. nih.gov While direct studies on Nα-Methylhistamine are limited in this specific context, its action as a histamine (B1213489) receptor agonist suggests an indirect role. The vestibular nuclei, central to processing vestibular input, are known to be sites of both synaptic and intrinsic plasticity, processes that are crucial for adaptation and recovery from vestibular insults. nih.gov Histamine receptors are involved in regulating the firing of neurons within these nuclei. nih.gov For instance, H1 and H2 receptors are generally excitatory, while H3 receptors are typically inhibitory, modulating the release of histamine and other neurotransmitters. Given that Nα-Methylhistamine is a potent H3 receptor agonist, it is plausible that it contributes to the intricate balance of neurotransmission that underpins vestibular function and the adaptive plasticity of the vestibular system. tocris.comnih.gov

Nα-Methylhistamine is a major metabolite of histamine, formed through the action of histamine N-methyltransferase (HNMT). mdpi.commayocliniclabs.com Its formation and subsequent actions are integral to the regulation of histamine levels in the brain. Functioning as a potent agonist at histamine H3 receptors, Nα-Methylhistamine plays a crucial role in the autoregulation of histamine synthesis and release. tocris.commedchemexpress.com The H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons; its activation by agonists like Nα-Methylhistamine inhibits the further release of histamine. nih.gov This negative feedback loop is vital for maintaining appropriate levels of histamine in the synaptic cleft, thereby influencing the various physiological processes mediated by histamine.

Table 1: Relative Potency of Nα-Methylhistamine at Histamine Receptors

Histamine Receptor SubtypePotency Relative to Histamine (%)
H181
H2185
H3270

This table is based on data indicating Nα-Methylhistamine's agonist activity at different histamine receptor subtypes. tocris.com

The histaminergic system has been implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. nih.govnih.gov In the context of Alzheimer's disease , alterations in the histaminergic system, including changes in histamine levels and receptor densities, have been observed. mdpi.com The H3 receptor, in particular, has emerged as a therapeutic target for cognitive deficits associated with Alzheimer's. nih.govnih.gov As a potent H3 receptor agonist, Nα-Methylhistamine can modulate the histaminergic system, which is dysregulated in this disease. tocris.com While H3 receptor antagonists are being investigated for their potential to enhance cognitive function, the role of agonists like Nα-Methylhistamine in disease models helps to elucidate the complex involvement of the histaminergic system. nih.gov

In Parkinson's disease models, the focus is often on the degeneration of dopaminergic neurons in the nigrostriatal pathway. inotiv.commdpi.com The histaminergic system interacts with the dopaminergic system, and H3 receptors are known to modulate the release of dopamine. Therefore, compounds that act on H3 receptors, such as Nα-Methylhistamine, can influence dopaminergic transmission. While specific studies on Nα-Methylhistamine in Parkinson's models are not extensively detailed in the provided search results, its function as an H3 agonist points to a potential role in modulating the neurochemical environment relevant to Parkinson's disease. nih.gov

Histamine is a well-established wakefulness-promoting neurotransmitter. nih.govintegrative-medicine.ca The activity of histaminergic neurons is highest during wakefulness and decreases during sleep. nih.gov The regulation of sleep-wake cycles is mediated, in part, by histamine H1 and H3 receptors. nih.govadrianaduelo.com H1 receptor antagonists are known to induce drowsiness, highlighting the role of histamine in maintaining arousal. adrianaduelo.com Conversely, H3 receptor antagonists promote wakefulness by increasing histamine release. nih.gov As a potent H3 receptor agonist, Nα-Methylhistamine would be expected to suppress histamine release, thereby potentially promoting sleep. medchemexpress.comnih.gov

Histamine also plays a pivotal role in cognitive processes such as learning and memory. nih.gov The high vigilance state required for cognitive tasks is supported by the histaminergic system. nih.gov Malfunctioning of this system has been associated with cognitive deficits. nih.gov The H3 receptor is a key target for modulating cognitive function, and studies with H3 agonists have shown effects on memory performance in animal models. nih.gov

Gastrointestinal System Regulation

In addition to its roles in the central nervous system, Nα-Methylhistamine has significant effects on the gastrointestinal system, particularly in the regulation of gastric acid secretion.

Nα-Methylhistamine is a potent stimulant of gastric acid secretion. nih.gov This effect is primarily mediated through its action as an agonist at histamine H2 receptors on parietal cells in the stomach lining. nih.govnih.gov The binding of an agonist to the H2 receptor initiates a signaling cascade that leads to the secretion of hydrochloric acid (HCl) into the stomach lumen. researchgate.netteachmeanatomy.info

Research has shown that Nα-Methylhistamine, which can be produced by Helicobacter pylori in the stomach, stimulates gastric acid secretion. nih.gov In studies involving duodenal ulcer patients who were eradicated of H. pylori, intragastric administration of Nα-Methylhistamine led to a dose-dependent increase in gastric acid output. nih.gov It has also been demonstrated to stimulate the release of gastrin, another key regulator of acid secretion, from G-cells, an effect that is also mediated via H2 receptors. nih.gov

Table 2: Effect of Nα-Methylhistamine on Gastrin Release from Rabbit G-cells

CompoundConcentration (M)Gastrin Release (% of Total Cell Content)
Basal-2.3 ± 0.2
Nα-Methylhistamine10⁻⁶ - 10⁻⁴Up to 5.1 ± 0.7
Histamine10⁻⁷ - 10⁻⁴Up to 5.4 ± 0.5

This table summarizes the dose-dependent increase in gastrin release from isolated rabbit G-cells upon stimulation with Nα-Methylhistamine and histamine. nih.gov

The stimulatory effect of Nα-Methylhistamine on gastric acid secretion is significant, with higher doses eliciting a response comparable to that of histamine itself. nih.gov This highlights its importance in the physiological and pathophysiological regulation of stomach acidity.

Modulation of Gastrin Release

Nalpha-Methylhistamine is a potent, luminally active stimulant of gastrin release. nih.gov Research has shown that this compound can dose-dependently increase gastric acid output by stimulating the release of gastrin. nih.gov In studies involving duodenal ulcer patients whose H. pylori infections were eradicated, intragastric administration of Nalpha-methyl histamine led to a significant increase in both plasma gastrin levels and gastric acid secretion. nih.gov

The mechanism of action appears to be mediated directly through histamine receptors on gastrin-producing G-cells. In-vitro studies using isolated rabbit G-cells have demonstrated that Nalpha-Methylhistamine causes a dose-dependent increase in gastrin release. nih.gov This effect was found to be mediated by histamine H2-receptors, as the response was abolished by the H2-receptor antagonist ranitidine, but not by H1 or H3 antagonists. nih.gov This direct action on G-cells suggests a key role for Nalpha-Methylhistamine in the hypergastrinemia associated with certain gastric conditions. nih.gov

Table 1: Research Findings on Nalpha-Methylhistamine and Gastrin Release

Study Model Compound Administered Key Finding Implied Mechanism Source
H. pylori-eradicated duodenal ulcer patients Nalpha-methyl histamine (intragastric) Dose-dependent increase in gastric acid output and plasma gastrin. Potent luminal stimulant of gastrin release. nih.gov

Interplay with Helicobacter pylori Pathophysiology

A crucial aspect of Nalpha-Methylhistamine's biological significance is its direct link to Helicobacter pylori infection. Research has identified that H. pylori is the primary source of this unusual histamine metabolite in the gastric mucosa. nih.govnih.gov The enzyme responsible for its synthesis, Nalpha-histamine methyltransferase, and the compound itself are found in significant amounts in the mucosa of infected individuals and in cultured H. pylori strains, but are very low in non-infected individuals or after the bacterium's eradication. nih.gov

In the context of H. pylori infection, Nalpha-Methylhistamine contributes to the associated pathophysiology. It directly stimulates acid secretion from parietal cells, an effect that may contribute to the increased acid secretion that leads to duodenal ulceration. nih.gov Interestingly, while it is a potent stimulant in an H. pylori-free environment, its effect is blunted in actively infected patients. nih.gov This is possibly due to a desensitization of the G-cells and parietal cells caused by the excessive and continuous production of Nalpha-Methylhistamine by the bacteria. nih.gov The compound also interacts with histamine H3 receptors, which may lead to a reduction in somatostatin (B550006) content, further altering the gastric secretory environment. nih.gov

Immunomodulatory Roles

Nalpha-Methylhistamine, acting as an agonist at histamine receptors, plays a multifaceted role in modulating the immune system.

As an agonist for histamine receptors, Nalpha-Methylhistamine can influence the activity of various immune cells. Histamine itself is known to regulate immune responses, affecting T-lymphocytes and other immune cells. nih.gov By binding to histamine receptors, such as H4R, it can induce chemotaxis in mast cells and eosinophils, leading to an accumulation of these inflammatory cells at specific sites. nih.gov For instance, the binding of histamine to H4R on eosinophils promotes the expression of adhesion molecules, which facilitates their migration from the bloodstream to tissues. nih.gov In mast cells, this interaction can trigger the intracellular release of calcium and promote their recruitment into tissues, amplifying inflammatory reactions. nih.gov

Histamine is a potent inflammatory mediator, and its agonists are consequently involved in inflammatory pathways. nih.gov The activation of histamine receptors can trigger a cascade of events that intensify and prolong inflammatory responses. nih.gov For example, signaling through the H1 receptor can lead to the production of inflammatory mediators, while H4 receptor activation is associated with the infiltration of granulocytes into inflamed tissue. nih.gov By activating these receptors, Nalpha-Methylhistamine can participate in the complex signaling network that drives inflammation.

Nalpha-Methylhistamine is a highly relevant biomarker in the context of mast cell disorders, particularly systemic mastocytosis. medchemexpress.com This condition is characterized by an abnormal accumulation of mast cells, leading to symptoms caused by the excessive release of mast cell mediators. Urinary levels of histamine metabolites, including N-methylhistamine, are measured to help diagnose and monitor these disorders. aaaai.org

Table 2: Urinary Mediator Levels in Mast Cell Disorders

Patient Group Average Baseline Serum Tryptase (ng/mL) Urinary N-methylhistamine Level Source
Indolent Systemic Mastocytosis (ISM) 65.9 Statistically significant increase compared to HαT group. nih.gov

Other Biological Systems

The primary and most extensively documented biological activities of Nalpha-Methylhistamine dihydrochloride (B599025) are centered within the gastrointestinal and immune systems. Its roles as a modulator of gastric acid secretion and as a factor in the pathophysiology of H. pylori infection and mast cell disorders are well-established. Further research is required to fully elucidate its potential influence on other biological systems.

Myeloid Cell Function and Oxidative Stress

The histaminergic system plays a crucial role in the regulation of myeloid cell function and the management of oxidative stress. Myeloid cells, which include monocytes, macrophages, granulocytes, and dendritic cells, are key components of the innate immune system. The expression of various histamine receptors on these cells allows for nuanced control of their activity.

The histamine H4 receptor is predominantly expressed on hematopoietic cells, including eosinophils, monocytes, macrophages, and dendritic cells, marking it as a key regulator of immune system processes. dartmouth.edubohrium.comnih.gov Activation of the H4 receptor can modulate cytokine production and chemotaxis, thereby influencing inflammatory responses. nih.gov For instance, in monocyte-derived dendritic cells, H4 receptor activation can shape a Th2-biased immune response by reducing the production of Th1-associated cytokines. nih.gov

The histamine H2 receptor is also involved in myeloid cell regulation. Studies have shown that histamine can inhibit the production of reactive oxygen species (ROS) from myeloid cells through H2 receptor activation. nih.gov This inhibitory action on the myeloid NADPH oxidase is critical for promoting the maturation and differentiation of myeloid cells, such as dendritic cells. nih.gov Furthermore, histamine has been shown to influence the function of myeloid-derived suppressor cells (MDSCs) via H1 and H2 receptors, affecting their survival and proliferation. psu.edu

While less directly implicated, the histamine H3 receptor has also been linked to oxidative stress modulation. Research on H3 receptor antagonists has shown they can mitigate oxidative stress in the brain in certain pathological models. mdpi.commdpi.com Given that Nalpha-Methylhistamine is an agonist at these receptors, it is positioned to influence these critical immunological and oxidative balance pathways.

Table 1: Influence of Histamine Receptor Activation on Myeloid Cells and Oxidative Stress

Receptor Cell Type / Process Effect of Agonist Activation Reference
H2 Receptor Myeloid Cells Inhibits NADPH oxidase-dependent ROS production; Promotes maturation. nih.gov
H4 Receptor Myeloid Cells (Eosinophils, Monocytes, Macrophages, DCs) Modulates chemotaxis and cytokine production; Shapes T-cell differentiation. dartmouth.edubohrium.comnih.gov
H3 Receptor Central Nervous System Antagonists have been shown to mitigate oxidative stress. mdpi.commdpi.com

Pain Modulatory Pathways

The histaminergic system is deeply involved in the complex processing of pain signals, with H3 and H4 receptors playing significant roles in nociceptive pathways. These receptors are expressed in key areas of the central and peripheral nervous systems involved in pain transmission and modulation. nih.govnih.gov

The histamine H3 receptor is found presynaptically in the central nervous system, where it acts as an autoreceptor to regulate the release of histamine and other neurotransmitters. patsnap.com H3 receptors are also located on primary sensory neurons and in the spinal cord. nih.govnih.gov Activation of H3 receptors can inhibit the release of inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) and substance P, leading to anti-inflammatory effects. nih.gov Studies have shown that stimulating H3 receptors on the spinal terminals of sensory fibers can reduce nociceptive responses to inflammatory stimuli, suggesting that H3 agonists could have analgesic potential. nih.govnih.gov

The histamine H4 receptor is also implicated in pain modulation, particularly in neuropathic pain. youtube.com It is expressed in dorsal root ganglia and the spinal cord, areas critical for pain signaling. nih.gov Activation of the H4 receptor has been demonstrated to alleviate neuropathic pain in animal models. nih.gov This effect is thought to be mediated through the regulation of key signaling molecules like extracellular signal-regulated kinase (ERK) within the dorsal root ganglia. nih.gov There appears to be a functional interaction between H3 and H4 receptors in the modulation of pain, with evidence suggesting that histamine released by H3 receptor blockade can subsequently activate H4 receptors to produce an anti-hyperalgesic effect. nih.govmdpi.com

As an agonist at both H3 and H4 receptors, Nalpha-Methylhistamine has the potential to influence these pain modulatory pathways at multiple levels, from the peripheral sensory nerve to the central nervous system.

Table 2: Role of Histamine H3 and H4 Receptors in Pain Modulation

Receptor Location in Pain Pathway Effect of Agonist Activation Reference
H3 Receptor Brain, Spinal Cord, Primary Sensory Neurons Reduces release of inflammatory peptides (CGRP, Substance P); Attenuates nociceptive responses. nih.govnih.govnih.gov
H4 Receptor Dorsal Root Ganglia, Spinal Cord Alleviates neuropathic pain; Modulates MAPK signaling (pERK). nih.govnih.gov

Cardiovascular System Implications

Nalpha-Methylhistamine's activity at H2 and H3 receptors has direct implications for the cardiovascular system. These receptors are strategically located within the heart and vasculature, where they modulate cardiac function and vascular tone.

The histamine H2 receptor is located on cardiomyocytes. nih.govfrontiersin.org Its activation leads to positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects, sharing a common downstream signaling pathway with beta-adrenergic receptors. nih.govoup.comjacc.org While histamine itself can induce these stimulatory effects, the role of H2 receptors in chronic conditions like heart failure is complex, with studies on H2 receptor antagonists suggesting potential cardioprotective effects against adverse remodeling. ahajournals.orgresearchgate.netnih.gov

In contrast, the histamine H3 receptor exerts an inhibitory influence on the cardiovascular system. nih.gov These receptors are primarily found as presynaptic heteroreceptors on postganglionic sympathetic nerve fibers that innervate the heart and blood vessels. nih.gov When activated by an agonist like Nalpha-Methylhistamine, these H3 receptors inhibit the release of the neurotransmitter noradrenaline. nih.gov This inhibition of sympathetic outflow leads to a reduction in neurogenic vasopressor responses and a decrease in cardiac stimulation. nih.gov In pathophysiological states characterized by heightened sympathetic activity, such as experimental sepsis or anaphylaxis, activation of H3 receptors can contribute to cardiovascular depression. nih.govresearchgate.net

Therefore, Nalpha-Methylhistamine dihydrochloride can exert dual and potentially opposing effects on the cardiovascular system: a direct stimulatory effect on the heart via H2 receptors and an indirect inhibitory effect through the modulation of sympathetic nerve activity via H3 receptors.

Table 3: Cardiovascular Effects Mediated by Histamine H2 and H3 Receptors

Receptor Location Effect of Agonist Activation Reference
H2 Receptor Cardiomyocytes Positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. nih.govfrontiersin.orgjacc.org
H3 Receptor Presynaptic sympathetic nerve terminals (heart, blood vessels) Inhibition of noradrenaline release, leading to reduced heart rate and vasodilation. nih.govnih.gov

Metabolic Pathways and Endogenous Regulation

Biosynthesis and Enzymatic Formation

The primary pathway for the formation of Nalpha-methylhistamine involves the methylation of histamine (B1213489). athenslab.gr This biochemical reaction is catalyzed by the enzyme histamine-N-methyltransferase (HNMT). athenslab.grsigmaaldrich.com The process entails the transfer of a methyl group from the co-factor S-adenosyl-L-methionine to the side-chain amino group of histamine. sigmaaldrich.com HNMT is widely distributed throughout various tissues in the body. nih.gov

Another proposed, though less common, pathway for Nalpha-methylhistamine formation is through the decarboxylation of L-3-methylhistidine. nih.gov

Key Components in Nalpha-Methylhistamine Biosynthesis

Precursor/Enzyme Role
Histamine The primary substrate that is methylated. athenslab.gr
Histamine-N-methyltransferase (HNMT) The key enzyme that catalyzes the methylation of histamine. athenslab.grsigmaaldrich.com
S-adenosyl-L-methionine The co-factor that donates the methyl group. sigmaaldrich.com

Degradation Pathways and Metabolite Formation

Once formed, Nalpha-methylhistamine undergoes further metabolism, primarily through oxidative deamination. This process is chiefly mediated by the enzyme monoamine oxidase (MAO), specifically MAO-B. athenslab.grsigmaaldrich.com The action of MAO on Nalpha-methylhistamine results in the formation of N-methylimidazoleacetic acid (MIAA), also referred to as tele-methylimidazoleacetic acid (t-MIAA). athenslab.grsigmaaldrich.comnih.gov This metabolite is then excreted in the urine. athenslab.gr The conversion of the intermediate aldehyde to MIAA is facilitated by the enzyme aldehyde dehydrogenase (ALD-DH). sigmaaldrich.com

Summary of Nalpha-Methylhistamine Degradation

Metabolite Formation Pathway Key Enzyme(s)

Regulation of Endogenous Nalpha-Methylhistamine Levels

The concentration of Nalpha-methylhistamine in the body is subject to regulation by several factors. Genetic variations in the HNMT gene can lead to altered enzyme activity, which in turn affects the rate of Nalpha-methylhistamine synthesis. mayocliniclabs.comtestcatalog.orgmayocliniclabs.com Individuals with certain genetic alterations may exhibit depressed levels of this metabolite. mayocliniclabs.comtestcatalog.org

Dietary intake of histamine-rich foods can also influence Nalpha-methylhistamine levels, with some studies reporting mild elevations (around 30%) on such diets. mayocliniclabs.comtestcatalog.orgmayocliniclabs.com Furthermore, certain medications, such as monoamine oxidase inhibitors (MAOIs) and aminoguanidine, can increase N-methylhistamine levels by inhibiting its degradation. mayocliniclabs.commayocliniclabs.comtestcatalog.org

Role as a Biomarker of Histamine Metabolism

Nalpha-methylhistamine is a clinically significant biomarker for assessing histamine metabolism and, in particular, for diagnosing and monitoring disorders related to mast cell activity. testcatalog.orgmedchemexpress.com Its utility as a biomarker stems from its longer half-life compared to its parent compound, histamine, which makes it a more reliable indicator of histamine release over time. mayocliniclabs.comtestcatalog.orgleedsth.nhs.uktestcatalog.org

Elevated urinary levels of Nalpha-methylhistamine are strongly associated with conditions characterized by increased mast cell activation, such as systemic mastocytosis and anaphylaxis. mayocliniclabs.comtestcatalog.orgmayocliniclabs.com The extent of the increase in urinary Nalpha-methylhistamine excretion often correlates with the severity of mast cell proliferation and activation. mayocliniclabs.comtestcatalog.orgmayocliniclabs.com For instance, patients with systemic mastocytosis and anaphylaxis tend to have more significant elevations (two-fold or more) compared to those with localized mast cell proliferation. mayocliniclabs.comtestcatalog.orgmayocliniclabs.com It is also used in monitoring therapeutic progress in conditions like interstitial cystitis, which involve localized mast cell activation. allinahealth.org

Clinical Significance of Nalpha-Methylhistamine as a Biomarker

Condition Observation
Mastocytosis Increased urinary N-methylhistamine concentrations are consistent with this condition. mayocliniclabs.comtestcatalog.orgtestcatalog.org
Anaphylaxis Often associated with significant rises in N-methylhistamine excretion. mayocliniclabs.comtestcatalog.orgmayocliniclabs.com
Mast Cell Activation Syndromes Elevated levels can provide evidence of the disease. leedsth.nhs.uk

Research Methodologies and Analytical Strategies

In Vitro Pharmacological Assays

In vitro assays are fundamental in characterizing the interaction of Nalpha-Methylhistamine dihydrochloride (B599025) with its biological targets at a molecular and cellular level. These methods provide a controlled environment to dissect specific pharmacological actions without the complexities of a whole-organism system.

Cellular functional assays are crucial for determining the agonistic or antagonistic properties of Nalpha-Methylhistamine at specific receptor subtypes. One of the key second messenger systems modulated by histamine (B1213489) receptors is the cyclic adenosine (B11128) monophosphate (cAMP) pathway. nih.gov Studies have utilized Chinese hamster ovary (CHO) cells engineered to express human histamine H2 receptors (CHO-H2R) to investigate the effects of Nalpha-Methylhistamine. nih.govnih.gov In these assays, the compound was shown to dose-dependently stimulate cAMP production in CHO-H2R cells, an effect that was inhibited by the H2 receptor antagonist famotidine (B1672045) but not by the H3 receptor antagonist thioperamide. nih.gov This demonstrated that Nalpha-Methylhistamine is a potent agonist at H2 receptors. nih.gov In fact, its effect on cAMP production in these cells was found to be more potent than histamine itself, exhibiting a lower EC50 concentration and achieving higher maximal cAMP production. nih.gov

Ligand binding assays are another cornerstone of in vitro pharmacology, used to determine the affinity and selectivity of compounds for different receptors. Radiolabeled Nalpha-Methylhistamine, specifically [3H]N-α-methylhistamine, has been extensively used as a radioligand to quantify and characterize histamine H3 receptors. frontiersin.orgmdpi.com These studies have been conducted on various tissues and cell lines, including human SK-N-MC cells, to determine the binding affinity (expressed as pKi values) of other compounds for the H3 receptor. nih.gov For instance, to confirm that Nalpha-Methylhistamine directly interacts with the H2 receptor, competitive binding assays were performed where it effectively inhibited the binding of the radiolabeled H2 antagonist [3H]tiotidine to CHO-H2R cells. nih.govnih.gov Such assays have confirmed that Nalpha-Methylhistamine is a potent histamine agonist with high affinity for H3 receptors and also displays agonist properties at H1, H2, and H4 receptors. nih.gov

Isolated tissue preparations serve as an ex vivo method to study the physiological effects of compounds on specific organs or tissues. The guinea pig ileum is a classic and widely used preparation in pharmacology, particularly for investigating the activity of compounds at histamine H1 receptors. mdpi.comresearchgate.net This tissue contains smooth muscle that contracts in response to H1 receptor agonists. mdpi.com Bioassays using the guinea pig ileum are employed to evaluate the biological activity of histamine and its analogues by measuring the degree of muscle contraction. mdpi.com The contractile response is proportional to the concentration of the agonist, allowing for the determination of concentration-response relationships and potency. mdpi.com While Nalpha-Methylhistamine is primarily recognized for its H3 receptor activity, its effects on H1 and H2 receptors can also be assessed in such preparations, often in the presence of selective antagonists to isolate the receptor-specific response. nih.gov

Preclinical Animal Models

Preclinical animal models are indispensable for understanding the complex physiological and behavioral effects of Nalpha-Methylhistamine dihydrochloride in a living organism. These models range from small rodents to larger animals, each offering unique advantages for neuropharmacological and systemic investigations.

Rodent models, particularly mice and rats, are extensively used to study the central nervous system effects of Nalpha-Methylhistamine. As a potent H3 receptor agonist, it has been used to probe the role of these autoreceptors in regulating histamine synthesis and release in the brain. lsuhsc.edu Studies have shown that administration of (R)-alpha-methylhistamine in mice and rats significantly affects histamine turnover. lsuhsc.edu For example, it was observed to decrease the steady-state level of tele-methylhistamine (t-MH), a histamine metabolite, in the mouse brain and inhibit the pargyline-induced accumulation of t-MH in various brain regions of both mice and rats, with pronounced effects in the cerebral cortex and amygdala. lsuhsc.edu These findings indicate that the compound has potent in vivo effects on brain histamine metabolism. lsuhsc.edu Further studies in mast cell-deficient W/Wv mice have explored its effects on locomotor activity, demonstrating that while it increases brain histamine content, it does not significantly alter locomotion on its own under certain conditions.

Larger animal models, such as the cat, are valuable for investigating the systemic effects of Nalpha-Methylhistamine, particularly on the cardiovascular system. The depressor (blood pressure-lowering) responses to histamine and its analogues have been studied in anesthetized cats. These studies have confirmed that histamine-induced depressor responses involve both H1 and H2 receptors. While specific data on Nalpha-Methylhistamine's direct effect on blood pressure in these particular studies is part of a broader investigation of histamine-like agonists, these models are suitable for dissecting the contribution of different histamine receptor subtypes to systemic responses like changes in blood pressure. Cats have also been utilized in neurological research, such as in models of vestibular lesions, where Nalpha-Methylhistamine has been used as a tool to study receptor plasticity. frontiersin.org

Disease-specific animal models are critical for understanding how Nalpha-Methylhistamine and the histaminergic system are involved in various pathologies.

The 6-hydroxydopamine (6-OHDA) lesioned rat is a well-established model for Parkinson's disease, mimicking the degeneration of dopaminergic neurons seen in the human condition. nih.gov In this model, radiolabeled N-alpha-[3H]-methyl histamine dihydrochloride ([3H] NAMH) has been used to investigate changes in the histamine H3 receptor system. nih.gov Following a 6-OHDA lesion, an upregulation of H3 receptor binding was observed in the substantia nigra and parts of the striatum on the lesioned side of the brain. nih.gov This increase in receptor density, confirmed by autoradiography and accompanied by an increase in H3 receptor mRNA, suggests that the histaminergic system, via H3 receptors, is involved in the pathological processes following dopaminergic neuron damage. nih.govfrontiersin.org

Vestibular lesion models, particularly in cats, are used to study the process of behavioral recovery (vestibular compensation) after damage to the inner ear or vestibular nerve. The histaminergic system is known to play a key role in this recovery. frontiersin.org Following a unilateral vestibular neurectomy in cats, [3H]N-α-methylhistamine was used as an agonist radioligand to quantify changes in H3 receptors. frontiersin.orgmdpi.com The research revealed a significant reduction in [3H]N-α-methylhistamine binding in the vestibular nuclei and other brainstem structures on the deafferented side one week after the lesion, with the reduction becoming bilateral after three weeks. frontiersin.org These findings indicate that a vestibular lesion induces plasticity of the H3 receptor, which could be a contributing factor to the recovery of vestibular function. frontiersin.org

Advanced Analytical Techniques for Quantification

The precise quantification of Nalpha-Methylhistamine dihydrochloride in various biological matrices is crucial for understanding its physiological and pathological roles. A range of sophisticated analytical techniques have been developed and employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biogenic Amine Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and widely used method for the analysis of biogenic amines, including Nalpha-Methylhistamine. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govmdpi.com LC-MS/MS methods are favored for their ability to accurately quantify low levels of analytes in complex biological samples such as plasma, urine, and tissues. nih.govnih.gov

The general workflow for LC-MS/MS analysis of biogenic amines involves sample extraction, chromatographic separation, and mass spectrometric detection. To enhance chromatographic retention and improve sensitivity, derivatization of the amine group is often employed. nih.govmdpi.com The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides a high degree of specificity, minimizing interference from the sample matrix. nih.gov

A study detailing the analysis of biogenic amines in food products highlighted the robustness of LC-MS/MS, demonstrating good linearity over several orders of magnitude and high repeatability. sciex.com While direct quantification of Nalpha-Methylhistamine is not always the primary focus, the methodologies developed for other biogenic amines, such as its precursor histamine and its metabolite N-methylhistamine, are readily adaptable. nih.govlcms.czquestdiagnostics.com For instance, a validated LC-MS/MS assay for histamine and its metabolites in urine achieved limits of quantification at the nanomolar level, showcasing the sensitivity of this approach. nih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Histamine and its Metabolites

Analyte Limit of Quantification (LOQ) Recovery Imprecision
Histamine 2.0 nmol/L >98% <3%
N-methylhistamine (NMH) 0.53 nmol/L >98% <3%
1-methyl-4-imidazoleacetic acid (MIMA) 0.011 µmol/L >98% <3%

Data sourced from a study on urinary histamine metabolites. nih.gov

Radioanalytical Methods (e.g., Radioimmunoassay, Tritium (B154650) NMR)

Radioanalytical methods have historically played a significant role in the quantification and characterization of histamine and its derivatives. These techniques rely on the use of radioisotopes to achieve high sensitivity.

A Radioimmunoassay (RIA) for the urinary metabolite of histamine, N-methylhistamine, has been developed and correlated with gas chromatography-mass spectrometry (GCMS). nih.gov While specific RIAs for Nalpha-Methylhistamine are less commonly reported, the principle of competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites could be applied.

The use of tritiated Nalpha-Methylhistamine ([³H]Nalpha-methylhistamine) has been instrumental in receptor binding assays. guidetopharmacology.orgbindingdb.org These assays are crucial for characterizing the affinity of various compounds for histamine receptors. By measuring the displacement of [³H]Nalpha-methylhistamine from receptor preparations by unlabeled ligands, researchers can determine the binding constants (Ki values) of those ligands. For example, [³H]Nalpha-methylhistamine has been used to characterize binding to the histamine H3 receptor. guidetopharmacology.orgbindingdb.org

Tritium Nuclear Magnetic Resonance (NMR) is another powerful radioanalytical technique. While less common for routine quantification, it can provide detailed structural information about tritiated molecules and their interactions. nih.govrsc.org Studies on histamine conformation in solution using proton NMR have provided insights into its structure, and similar principles could be applied with tritium NMR for Nalpha-Methylhistamine. rsc.org Furthermore, NMR spectroscopy, in general, has been successfully used to study the structure and ligand interactions of histamine receptors, a process that relies on the production of stable-isotope labeled receptors. nih.gov

High-Throughput Screening Approaches

High-Throughput Screening (HTS) encompasses a suite of automated technologies designed to rapidly test large numbers of compounds for a specific biological activity. nih.gov In the context of Nalpha-Methylhistamine, HTS assays can be employed to identify novel ligands that interact with its target receptors or to discover modulators of its synthesis or metabolism.

The development of HTS-compatible assays for mast cell activation is a relevant example. nih.govresearchgate.netresearchgate.net These assays can measure cellular responses such as degranulation or changes in intracellular calcium levels in response to various stimuli. researchgate.netresearchgate.net Since Nalpha-Methylhistamine can interact with histamine receptors, which are present on mast cells, such HTS platforms could be adapted to screen for agonists or antagonists that mimic or block the effects of Nalpha-Methylhistamine. The primary goal of these HTS campaigns is to identify "hits" from large compound libraries, which can then be further validated and optimized in secondary and tertiary assays. nih.gov

Molecular and Genetic Approaches

Investigating the molecular and genetic underpinnings of Nalpha-Methylhistamine's actions provides fundamental insights into its biological significance. These approaches focus on gene expression, receptor biology, and the enzymatic pathways involved in its synthesis.

Gene Expression and mRNA Profiling (e.g., Histidine Decarboxylase mRNA)

Histamine, the direct precursor to Nalpha-Methylhistamine, is synthesized from the amino acid histidine by the enzyme histidine decarboxylase (HDC). frontiersin.orgbiorxiv.org Therefore, the expression level of HDC mRNA is a critical determinant of histamine, and consequently Nalpha-Methylhistamine, production. frontiersin.org Molecular techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are used to measure the abundance of HDC mRNA in various tissues and cells. nih.govnih.gov

Studies have shown that the expression of HDC mRNA can be modulated in different physiological and pathological states. For instance, in patients with allergic rhinitis, an increase in HDC mRNA expression in the nasal mucosa has been observed, which may contribute to the heightened histamine levels associated with this condition. nih.gov Conversely, the expression of histamine N-methyltransferase (HMT) mRNA, which is involved in histamine metabolism, was found to be decreased in the same patients. nih.gov The regulation of HDC gene expression is complex and can be influenced by various factors, including inflammatory mediators. frontiersin.orgbiorxiv.orgresearchgate.net Understanding the transcriptional regulation of the Hdc gene is key to comprehending how the synthesis of its downstream products is controlled. frontiersin.orgbiorxiv.org

Table 2: Relative mRNA Expression of HDC and HMT in Allergic Rhinitis

Group HDC/β-actin ratio (mean ± SD) HMT/β-actin ratio (mean ± SD)
Normal Subjects (scrapings) 0.58 ± 0.28 1.66 ± 0.27
Allergic Rhinitis Patients (scrapings) 0.93 ± 0.38 0.93 ± 0.20
Allergic Rhinitis Patients (turbinates) 1.41 ± 0.26 0.65 ± 0.28

Data adapted from a study on gene expression in nasal allergy. nih.gov

Receptor Gene Cloning and Characterization

The biological effects of Nalpha-Methylhistamine are mediated through its interaction with specific histamine receptors. The cloning and characterization of the genes encoding these receptors have been pivotal in elucidating their pharmacological properties. nih.govnih.govresearchgate.net This process typically involves isolating the gene of interest, inserting it into an expression vector, and then introducing it into a host cell line (e.g., Chinese hamster ovary (CHO) or human embryonic kidney (HEK) 293 cells) that does not natively express the receptor. nih.govnih.govnih.govpsu.edu

Once the receptor is expressed in these cells, its function and pharmacology can be studied in a controlled environment. nih.gov Nalpha-Methylhistamine is often used as a pharmacological tool in these characterization studies. For example, in CHO cells expressing the human H2 receptor, Nalpha-Methylhistamine was shown to stimulate cAMP production, demonstrating its agonist activity at this receptor subtype. nih.govnih.gov Furthermore, it was able to inhibit the binding of the radiolabeled H2 antagonist [³H]tiotidine, confirming a direct interaction with the receptor. nih.govnih.gov

The cloning of novel histamine receptors, such as the H4 receptor, has also relied on these techniques. nih.govresearchgate.netnih.gov These studies have revealed that Nalpha-Methylhistamine can also act as an agonist at H3 receptors and binds with moderate affinity to H4 receptors. psu.edutocris.com The characterization of these cloned receptors using ligands like Nalpha-Methylhistamine allows for a detailed understanding of their signaling pathways and pharmacology. nih.govnih.govnih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
Nalpha-Methylhistamine dihydrochloride
Histamine
N-methylhistamine
1-methyl-4-imidazoleacetic acid
R-alpha-methyl-histamine
Tiotidine
Famotidine
Thioperamide
Imetit
Immepip
Serotonin
Dopamine
Histidine
p-toluenesulfonyl chloride
S-Adenosyl-L-methionine
Doxepin
Dansyl chloride
p-iodophenylsulfonyl chloride
Acetylcholine
Choline
tele-Methylhistamine
tele-Methylimidazoleacetic acid
pi-Methylimidazoleacetic acid
Tridecafluoroheptanoic acid
Prostaglandin D2
Tryptase
N-acetylcysteine
Creatinine
Azelastine
Fluticasone propionate
POSTN
PENK
CDC25A
Glyceraldehyde 3-phosphate dehydrogenase
Yin yang 1
SREBP-1a
Sp1
Caspase-9
PPNDS
NF449
Actinonin
Suramin
DDAO galactoside
Fluorescein Di-β-D-Galactopyranoside
5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside

In Situ Hybridization and Immunohistochemistry for Localization

While direct visualization of a small molecule like Nalpha-Methylhistamine dihydrochloride within tissues is not typically performed, its sites of action are localized by identifying the location of its primary molecular targets: the histamine receptors. In situ hybridization (ISH) and immunohistochemistry (IHC) are powerful techniques used for this purpose.

Immunohistochemistry (IHC): This technique uses specific antibodies to detect the presence and location of receptor proteins within tissue sections. For instance, IHC has been used to demonstrate that the histamine H₃ receptor protein is expressed around submucosal gland cells in the nasal mucosa, suggesting a role for this receptor in regulating secretion. nih.gov Similarly, IHC has been employed to study the subcellular localization of the H₃ receptor in human mammary cells, revealing its presence in the cytoplasm with nuclear and perinuclear distribution under certain conditions. crescenti.com.ar These studies provide a detailed map of where Nalpha-Methylhistamine can exert its effects.

In Situ Hybridization (ISH): This method detects the messenger RNA (mRNA) that codes for a specific protein, providing evidence of where the protein is being synthesized. ISH can be used to localize cells that are producing histamine receptors. For example, RT-PCR, a related technique, has been used to amplify H₃R mRNA from the inferior turbinate mucosa, confirming the expression of the receptor at the genetic level in that tissue. nih.gov By identifying the sites of receptor synthesis, ISH complements IHC data and reinforces the understanding of the anatomical distribution of Nalpha-Methylhistamine's targets.

Together, these localization techniques are essential for interpreting the physiological and pharmacological actions of Nalpha-Methylhistamine, as the compound's effects are entirely dependent on the presence and density of its target receptors in specific tissues and cell types.

Table of Compounds

Clinical Investigations in Migraine Prophylaxis

Clinical research has provided evidence for the efficacy of Nalpha-Methylhistamine in the prophylactic treatment of migraine. As a selective histamine H3 receptor agonist, it is thought to potentially inhibit the neurogenic edema response implicated in migraine pathophysiology.

Phase I, II, and III clinical trials have been conducted to evaluate its therapeutic potential. A Phase III double-blind, placebo-controlled study involving 60 migraine patients demonstrated that subcutaneous administration of Nalpha-Methylhistamine led to a significant reduction in the intensity, frequency, and duration of migraine attacks compared to a placebo. This 12-week study also showed a notable decrease in the intake of analgesic medications by the patients receiving the compound. Earlier Phase I and II studies established the safety and initial efficacy, finding that it significantly reduced the frequency, intensity, and duration of migraine attacks.

A separate 12-week double-blind clinical trial compared the efficacy of subcutaneous Nalpha-Methylhistamine with oral propranolol in 60 migraine patients. The results indicated that both treatments were similarly effective in reducing headache parameters, suggesting that Nalpha-Methylhistamine could be a novel therapeutic alternative for migraine prophylaxis.

Table 1: Summary of Phase III Clinical Trial of Nalpha-Methylhistamine in Migraine Prophylaxis

Parameter Nalpha-Methylhistamine Group (n=30) Placebo Group (n=30) Statistical Significance
Reduction in Migraine Intensity Significant No significant change p<0.0001
Reduction in Migraine Frequency Significant No significant change p<0.0001
Reduction in Migraine Duration Significant No significant change p<0.0001
Reduction in Analgesic Intake Significant No significant change p<0.0001

Data sourced from a 12-week, double-blind, placebo-controlled clinical trial.

Therapeutic Exploration in Vestibular Disorders

While the histaminergic system is a key target in the management of vestibular disorders, the therapeutic exploration has predominantly focused on betahistine, a structural analog of histamine. Betahistine is widely used for conditions like Meniere's disease and vertigo of peripheral vestibular origin. Its mechanism of action is thought to involve weak agonism at histamine H1 receptors and potent antagonism at histamine H3 receptors. Research on betahistine has shown it may increase cerebral blood flow and influence vestibular neurons. However, direct clinical investigations into the specific efficacy of Nalpha-Methylhistamine dihydrochloride for the primary treatment of vestibular disorders such as Meniere's disease or vertigo are not extensively documented in the provided research.

Potential in Neuropsychiatric Drug Development

The role of the histaminergic system in the central nervous system (CNS) suggests that ligands targeting histamine receptors, such as Nalpha-Methylhistamine, could have significant potential in neuropsychiatric drug development.

Narcolepsy: Narcolepsy is associated with a deficiency of the neuropeptide orexin, which normally promotes wakefulness through histamine pathways. This has led to the hypothesis that enhancing histamine release could be a viable treatment strategy. Inverse agonists of the H3 receptor have been shown to enhance the release of histamine, promoting wakefulness. The H3 receptor inverse agonist, tiprolisant, was found to enhance histamine neuronal activity and promote wakefulness in narcoleptic mice. Furthermore, pitolisant, another H3 receptor inverse agonist, has been approved for the treatment of narcolepsy in adults. Given that Nalpha-Methylhistamine is an H3 receptor agonist, its direct therapeutic application for narcolepsy is unlikely; however, its study contributes to the understanding of the H3 receptor's role in sleep-wake regulation.

Cognitive Disorders: Preclinical studies have indicated that H3 receptor antagonists or inverse agonists can enhance cognitive function in animal models of dementia by increasing the release of neurotransmitters involved in learning and memory. The development of non-imidazole H3 receptor antagonists like E177 has shown promise in mitigating cognitive impairments in research models. While agonists like Nalpha-Methylhistamine would have the opposite effect, they are crucial pharmacological tools for studying the complex role of the H3 receptor in cognition.

Epilepsy: The central histaminergic system appears to play an inhibitory role in seizures, primarily through H1 receptors. Research has shown that H3 receptor antagonists, which increase the brain's histamine levels, possess anticonvulsant properties. This suggests that modulating the histaminergic system is a potential avenue for developing new antiepileptic drugs.

Schizophrenia: There is evidence suggesting the involvement of the histaminergic system in schizophrenia. Histamine neuron activity is affected by antipsychotic medications, and H3 receptor antagonists have demonstrated antipsychotic-like effects in animal models. Research has also pointed to alterations in histamine receptor levels, such as H2 receptors, in the brains of individuals with schizophrenia. While the direct role of an H3 agonist like Nalpha-Methylhistamine is not established as a treatment, it serves as a valuable compound for probing the function of the H3 receptor within the complex neurobiology of schizophrenia.

Implications for Gastrointestinal Disease Management (H. pylori-related Gastric Issues)

Research has established a connection between Nalpha-Methylhistamine and Helicobacter pylori infection, which is a known factor in various gastrointestinal diseases.

Nalpha-Methylhistamine has been detected in the gastric juice of patients infected with H. pylori. While the bacterium itself does not appear to directly produce the compound, its presence is associated with the infection.

Studies have shown that Nalpha-Methylhistamine can directly stimulate gastric acid secretion from parietal cells. This action is mediated through the histamine H2 receptor. In isolated rabbit parietal cells, Nalpha-Methylhistamine was as potent as histamine in stimulating acid secretion, an effect that was reversible with the H2 receptor antagonist ranitidine. Furthermore, Nalpha-Methylhistamine has been shown to potentiate the acid-stimulating effects of carbachol and gastrin. It also stimulates gastrin release from G-cells via H2-receptors, which could contribute to the hypergastrinemia associated with H. pylori infection. This bacterially associated production of Nalpha-Methylhistamine and its subsequent stimulation of acid secretion may play a role in the pathophysiology of duodenal ulceration.

Future Directions in Ligand Design and Development

The therapeutic potential of targeting the histaminergic system, particularly the H3 and H4 receptors, continues to drive innovation in ligand design and development. The goal is to create compounds with improved specificity, efficacy, and pharmacokinetic profiles.

Future strategies include:

Development of Non-Imidazole Antagonists: A significant effort is focused on developing H3 receptor antagonists that lack the imidazole ring. This is to avoid potential off-target effects, such as the inhibition of cytochrome P450 enzymes, which has been a drawback of some imidazole-based compounds.

Multi-Targeting Ligands: There is growing interest in polypharmacology, designing single molecules that can act on multiple targets. This approach is being applied to histamine receptor ligands to potentially treat complex CNS disorders more effectively. Examples include ligands that combine H3 receptor antagonism with activity at other receptors (like H1 or H2) or with enzyme inhibition.

Novel Scaffolds and Fluorescent Ligands: Researchers are exploring diverse chemical scaffolds to create new H3 and H4 receptor ligands. This includes the design of fluorescent ligands, which are valuable pharmacological tools for studying receptor binding and function without the need for radioactivity.

Ligand-Based Design: Advanced computational chemistry and structural biology are enabling more sophisticated ligand-based design approaches, using the structures of known ligands to inform the creation of novel compounds even without a precise receptor structure.

These advancements in medicinal chemistry hold the promise of delivering a new generation of drugs that can precisely modulate the histaminergic system for a range of therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended personal protective equipment (PPE) protocols for handling Nalpha-Methylhistamine dihydrochloride in laboratory settings?

  • Methodological Guidance :

  • Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 filters in the US or EN 143-compliant ABEK-P2 cartridges in the EU) for nuisance exposures .
  • Eye/Face Protection : Safety glasses with side shields (EN 166 or NIOSH standards) to prevent irritation from airborne particles .
  • Skin Protection : Impervious nitrile gloves, inspected before use and disposed of after contamination. Avoid direct skin contact using proper glove removal techniques .
  • Body Protection : Impervious clothing to minimize exposure during high-concentration handling .

Q. How should Nalpha-Methylhistamine dihydrochloride be stored to maintain its stability, and what conditions must be avoided?

  • Methodological Guidance :

  • Store in a dry environment at room temperature (specific temperature data unavailable). Stability is ensured under recommended storage conditions, but moisture must be avoided to prevent degradation .
  • Use airtight containers and monitor humidity levels using desiccants if necessary. Stability testing under varying humidity conditions is advised if experimental protocols deviate from standard storage .

Q. What first aid measures should be implemented in case of accidental exposure to Nalpha-Methylhistamine dihydrochloride?

  • Methodological Guidance :

  • Inhalation : Move to fresh air; administer artificial respiration if needed. Seek medical attention immediately .
  • Skin Contact : Wash thoroughly with soap and water for ≥15 minutes. Remove contaminated clothing and monitor for delayed irritation .
  • Eye Contact : Rinse eyes with water for ≥15 minutes; consult an ophthalmologist if irritation persists .
  • Ingestion : Rinse mouth with water and seek medical evaluation, even if asymptomatic, due to potential delayed toxicity .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicological data for Nalpha-Methylhistamine dihydrochloride, particularly when designing in vivo studies?

  • Methodological Guidance :

  • Data Gaps : Note that comprehensive toxicological profiles (e.g., reproductive toxicity, carcinogenicity) are unavailable . Conduct preliminary dose-range finding studies using established protocols for histamine analogs.
  • Contradiction Resolution : Cross-reference with structurally similar compounds (e.g., betahistine dihydrochloride) and validate findings using orthogonal assays (e.g., histamine receptor binding vs. enzymatic activity) .

Q. What methodological considerations are critical when incorporating Nalpha-Methylhistamine dihydrochloride into receptor binding assays targeting histamine receptors (e.g., HRH1, HRH3)?

  • Methodological Guidance :

  • Receptor Specificity : Pre-screen for off-target effects using competitive binding assays with selective antagonists (e.g., thioperamide for HRH3) .
  • Buffer Compatibility : Use phosphate-buffered saline (pH 7.4) to maintain solubility, and avoid divalent cations that may interfere with receptor-ligand interactions .
  • Stability in Solution : Prepare fresh solutions for each experiment to mitigate hydrolysis, as stability data in aqueous matrices are limited .

Q. What strategies should be employed to verify the chemical stability of Nalpha-Methylhistamine dihydrochloride under varying experimental conditions (e.g., aqueous solutions, elevated temperatures)?

  • Methodological Guidance :

  • Stability Testing : Use HPLC or LC-MS to monitor degradation products over time. Focus on imidazole ring integrity and methylamine side-chain stability .
  • Temperature Studies : Conduct accelerated stability tests at 40°C–60°C (if permitted by safety protocols) to extrapolate shelf-life under standard conditions .
  • Humidity Control : Pair thermogravimetric analysis (TGA) with Karl Fischer titration to assess hygroscopicity and moisture-induced degradation .

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